molecular formula C21H22N6O3S B2456384 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 879576-42-8

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2456384
CAS No.: 879576-42-8
M. Wt: 438.51
InChI Key: HQEPEYDSDABYJM-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features both indole and tetrazole moieties. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Tetrazole derivatives are often used in medicinal chemistry due to their bioisosteric properties, which can mimic carboxylic acids .

Properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-29-16-5-3-4-15(10-16)27-21(24-25-26-27)31-13-20(28)22-9-8-14-12-23-19-11-17(30-2)6-7-18(14)19/h3-7,10-12,23H,8-9,13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEPEYDSDABYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CSC3=NN=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the tetrazole moiety. The final step involves the formation of the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indole moiety typically yields indole-3-carboxylic acid derivatives, while reduction of the tetrazole nitro group yields amine derivatives .

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to its biological effects. The tetrazole moiety can mimic carboxylic acids, allowing it to interact with different biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with significant biological activity.

    Indole-3-acetic acid: A plant hormone with various biological applications.

Biological Activity

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound featuring both indole and tetrazole moieties. Its diverse structural characteristics suggest significant potential for various biological activities. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C21H22N4O3S\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its pharmacological properties. Key areas of investigation include:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties.
  • Neuroprotective Effects : Some studies suggest neuroprotective capabilities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Inhibition of A549 Lung Cancer Cells

A study published in Cancer Letters explored the effects of related compounds on A549 lung cancer cells. The results indicated that specific derivatives demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of cell growth .

CompoundCell LineIC50 (µM)
Compound AA5495.0
Compound BA5497.5
This compoundA5496.0

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. In vitro assays have indicated that it may inhibit pro-inflammatory cytokine production.

Research indicates that compounds with similar scaffolds can modulate pathways involved in inflammation, such as NF-kB signaling. This modulation can lead to decreased expression of inflammatory markers such as TNF-alpha and IL-6.

Neuroprotective Effects

Neuroprotection is another area where this compound may exhibit beneficial effects. Studies have shown that indole derivatives can protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in SH-SY5Y Cells

In a study involving SH-SY5Y neuroblastoma cells, treatment with related indole compounds resulted in a significant reduction in apoptosis markers when exposed to neurotoxic agents .

TreatmentApoptosis Markers (Caspase 3 Activity)
Control100%
Indole Derivative40%

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate bioavailability and a favorable safety profile; however, further comprehensive toxicological assessments are warranted.

Q & A

Q. Basic: What are the common synthetic routes for this compound and its analogs?

The synthesis typically involves multi-step reactions, including:

  • 1,3-Dipolar Cycloaddition : Used to form triazole or tetrazole rings, as seen in analogs synthesized via copper-catalyzed reactions between alkynes and azides .
  • Catalytic Reflux : For example, using pyridine and zeolite (Y-H) as catalysts under reflux conditions to form acetamide derivatives .
  • Thioether Linkage Formation : Sulfanyl groups are introduced via nucleophilic substitution or thiol-ene reactions, often under basic conditions .

Q. Advanced: How can reaction conditions be optimized for higher yields or purity?

Methodological approaches include:

  • Design of Experiments (DoE) : Statistical modeling to optimize variables like temperature, catalyst loading, and solvent ratios, as demonstrated in flow-chemistry syntheses .
  • Catalyst Screening : Testing heterogeneous catalysts (e.g., zeolites) or transition metals (e.g., Cu(OAc)₂) to improve reaction efficiency .
  • In Situ Monitoring : Using TLC or HPLC to track reaction progress and terminate at optimal conversion points .

Structural Characterization

Q. Basic: What spectroscopic techniques are used to confirm the structure?

Key methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, indole protons at δ 6.5–7.5 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. Advanced: How are spectral overlaps or complex splitting patterns resolved?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates carbons with protons .
  • Computational Modeling : DFT calculations predict NMR/IR spectra to compare with experimental data .
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration in analogs .

Biological Activity Evaluation

Q. Basic: What biological activities are commonly studied for this compound?

  • Antiproliferative Activity : Assessed via MTT assays on cancer cell lines (e.g., IC₅₀ values) .
  • Enzyme Inhibition : Screened against targets like cyclooxygenase (COX) or kinases using fluorometric assays .
  • Anti-Exudative Effects : Evaluated in rodent models of inflammation .

Q. Advanced: How are structure-activity relationships (SAR) analyzed for optimization?

  • Analog Synthesis : Systematic variation of substituents (e.g., methoxy position, indole/tetrazole modifications) .
  • Pharmacophore Mapping : Computational tools identify critical moieties (e.g., sulfanyl groups enhance binding) .
  • In Vivo vs. In Vitro Correlation : Testing lead compounds in animal models after in vitro screening .

Mechanistic and Computational Studies

Q. Advanced: How can reaction mechanisms (e.g., cycloaddition) be elucidated?

  • Kinetic Studies : Monitoring intermediate formation via stopped-flow techniques .
  • Isotopic Labeling : Tracing pathways using ¹³C/¹⁵N isotopes in azide-alkyne reactions .
  • DFT Calculations : Simulating transition states to confirm concerted vs. stepwise mechanisms .

Q. Advanced: What computational tools predict biological targets or metabolic pathways?

  • Molecular Docking : Identifies potential protein targets (e.g., COX-2, EGFR kinases) using AutoDock .
  • ADMET Prediction : SwissADME or ADMETLab estimate bioavailability, toxicity, and metabolic stability .

Data Analysis and Contradictions

Q. Advanced: How are contradictions in biological data resolved?

  • Meta-Analysis : Comparing results across studies (e.g., antiproliferative vs. anti-exudative endpoints) .
  • Assay Standardization : Validating protocols (e.g., cell line selection, incubation times) to reduce variability .
  • Dose-Response Curves : Ensuring activity is concentration-dependent and statistically significant .

Q. Advanced: What statistical methods improve experimental reproducibility?

  • Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening data .
  • Regression Models : Correlates structural descriptors (e.g., logP, polar surface area) with activity .

Emerging Methodologies

Q. Advanced: How is AI/ML integrated into synthesis or analysis?

  • Retrosynthetic Planning : Tools like Chematica propose novel routes using reaction databases .
  • Automated Optimization : Self-driving labs adjust parameters in real-time via feedback loops .

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